Cas no 5973-60-4 (Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)-)
5973-60-4 structure
Product Name:Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)-
CAS-nummer:5973-60-4
MF:C13H16F3N3O4
MW:335.279053688049
CID:337453
PubChem ID:71442729
Update Time:2025-04-19
Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)-
- N-hexan-3-yl-2,6-dinitro-4-(trifluoromethyl)aniline
- N-(Hexan-3-yl)-2,6-dinitro-4-(trifluoromethyl)aniline
- 5973-60-4
- UCGLSBJMKKXNCO-UHFFFAOYSA-N
- DTXSID50851589
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- Inchi: 1S/C13H16F3N3O4/c1-3-5-9(4-2)17-12-10(18(20)21)6-8(13(14,15)16)7-11(12)19(22)23/h6-7,9,17H,3-5H2,1-2H3
- InChI-sleutel: UCGLSBJMKKXNCO-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])NC(CC)CCC)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 335.10938
- Monoisotopische massa: 335.10929049g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 5
- Complexiteit: 398
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.2
- Topologisch pooloppervlak: 104Ų
Experimentele eigenschappen
- PSA: 98.31
Benzenamine, N-(1-ethylbutyl)-2,6-dinitro-4-(trifluoromethyl)- Gerelateerde literatuur
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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